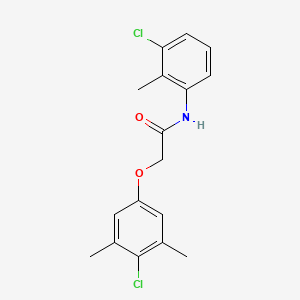

N-(3-CHLORO-2-METHYLPHENYL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDE

Description

N-(3-Chloro-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative with the molecular formula C₁₇H₁₇Cl₂NO₂ and a molecular weight of 338.23 g/mol . Its structure features dual chloro substituents on aromatic rings: a 3-chloro-2-methylphenyl group attached to the acetamide nitrogen and a 4-chloro-3,5-dimethylphenoxy moiety linked via an ether bond. Key physicochemical properties include a high logP (5.49), indicating significant lipophilicity, and a polar surface area of 29.92 Ų, suggesting moderate solubility in aqueous environments . This compound’s steric and electronic profile positions it as a candidate for agrochemical or pharmaceutical applications, particularly in herbicidal or auxin-like activities.

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-10-7-13(8-11(2)17(10)19)22-9-16(21)20-15-6-4-5-14(18)12(15)3/h4-8H,9H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWYXNGEMJEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chloroacetamide Herbicides

Herbicides like alachlor (logP = 3.09) and pretilachlor (logP = 4.02) share the chloroacetamide core but differ in substituents (Table 2). Alachlor’s 2,6-diethylphenyl group and methoxymethyl chain enhance soil mobility, whereas the target compound’s bulky aromatic groups may reduce leaching but increase environmental persistence due to higher logP (5.49) .

Table 2. Comparison with Chloroacetamide Herbicides

Benzothiazole-Based Acetamides

Benzothiazole derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () replace the phenoxy group with a benzothiazole ring. herbicidal) .

Key Research Findings

- Auxin-like Activity: Structural optimization of the phenoxy group (e.g., 4-chloro-3,5-dimethyl in compound 602) enhances receptor binding compared to simpler chloro-substituted analogs .

- Herbicidal Potential: The target compound’s high logP suggests greater membrane permeability than alachlor but may require formulation adjustments to mitigate soil adsorption .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) improve stability but may limit interaction with certain enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.